Azumolene is classified under the category of muscle relaxants and is considered a derivative of hydantoin. It has been developed as a more soluble alternative to dantrolene, which is traditionally used in clinical settings but suffers from poor water solubility. The sodium salt form enhances its pharmacokinetic profile, allowing for better absorption and effectiveness in therapeutic contexts .
The synthesis of azumolene involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing azumolene, emphasizing the need for careful control of reaction conditions to achieve high purity and yield.
The molecular formula of azumolene sodium salt is , with a molecular weight of approximately 371.1 g/mol. The structure features a bromophenyl group and an oxazolyl moiety linked through a methylene bridge to an imidazolidinedione core. This structural configuration contributes to its pharmacological properties and solubility characteristics .
Azumolene participates in several chemical reactions typical of compounds containing imidazolidinedione and oxazole functionalities:
Azumolene acts primarily by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells. This mechanism is crucial for its role as a muscle relaxant:
Azumolene has several notable applications in scientific research and medicine:
The synthesis of azumolene's oxazole core employs the Robinson-Gabriel cyclodehydration as the pivotal step, utilizing 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride and ethyl oxalylacetate as primary substrates. This reaction proceeds through a nucleophilic attack mechanism where the ketone oxygen attacks the electrophilic carbonyl carbon, followed by dehydration to form the oxazole heterocycle. Critical to this process is the catalytic selection, where pyridine serves as both solvent and base catalyst at reflux temperatures (110-120°C), achieving yields of 68-72% [1] [7]. The electron-withdrawing para-bromophenyl group significantly enhances cyclization efficiency compared to alternative substituents, as confirmed by comparative studies using nitro- or methyl-phenyl derivatives. Reaction kinetics exhibit pseudo-first-order behavior under optimized conditions, with complete substrate conversion typically achieved within 4-6 hours. Post-reaction purification involves recrystallization from ethanol-water mixtures to remove dehydration byproducts, yielding the 5-(4-bromophenyl)-2-oxazolecarbaldehyde intermediate with ≥95% purity [1] [5].
Table 1: Optimization Parameters for Oxazole Ring Formation
Parameter | Baseline Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Catalyst | None | Pyridine (0.5 eq) | +68% |
Temperature | 80°C | 115°C | +42% |
Reaction Time | 3 hours | 5 hours | +18% |
Substrate Ratio (A:B) | 1:1 | 1:1.2 | +12% |
Solvent | DMF | Pyridine | +29% |
Integration of the imidazolidinedione moiety occurs via Schiff base formation between the oxazolecarbaldehyde intermediate and aminohydantoin, followed by tautomerization. This condensation reaction is performed in anhydrous ethanol under nitrogen atmosphere to prevent oxidative degradation. The reaction's critical challenge lies in stereochemical control, as the exocyclic imine bond (CH=N) can adopt E or Z configurations. Studies confirm that the thermodynamically stable E-isomer predominates (≥98%) when the reaction is conducted at 65-70°C for 3 hours, which is essential for biological activity [1] [4]. Yield optimization revealed that inclusion of molecular sieves (3Å) increases conversion to 89% by sequestering reaction water, shifting equilibrium toward imine formation. Post-condensation, the non-sodium precursor (azumolene free base) precipitates upon cooling and is isolated via vacuum filtration. Purification protocols involving washing with cold acetonitrile remove unreacted hydantoin derivatives, typically yielding pharmaceutical-grade azumolene free base with 97.5-98.3% purity [4] [5].
Conversion to the sodium salt is achieved through stoichiometric neutralization using sodium hydroxide in methanol-water (4:1 v/v). This derivatization reaction carefully maintains pH at 8.5-9.0 to prevent hydrolysis of the oxazole ring while ensuring complete enolization of the imidazolidinedione ring. The process leverages the acidic N-H proton (pKa ≈ 8.1) of the hydantoin moiety, which undergoes deprotonation to form the water-soluble sodium salt. Solubility profiling demonstrates a 30-fold enhancement over dantrolene sodium, reaching 12.5 mg/mL in aqueous systems versus 0.33 mg/mL for dantrolene [1] [7]. Crystallization is induced by controlled antisolvent addition (ethyl acetate), producing a micronized powder with consistent particle size distribution (D90 < 50µm). This morphological characteristic directly enhances dissolution kinetics, a critical factor for rapid drug reconstitution in emergency settings. Analytical confirmation of successful salt formation includes FT-IR spectroscopy, showing disappearance of the N-H stretch at 3200 cm⁻¹ and appearance of carboxylate symmetric stretches at 1580 cm⁻¹ and 1400 cm⁻¹ [1] [5].
Industrial translation faces reproducibility challenges due to the highly exothermic nature of the cyclodehydration and condensation steps. Implementation of continuous flow reactor systems with computer-controlled temperature zones (accuracy ±0.5°C) and automated reagent delivery has demonstrated significant improvement over batch processing. These automated systems achieve 15% higher overall yield and reduce batch-to-batch variability from ±12% to ±2.3% [1]. Critical process parameters include precise temperature control during oxazole formation (±2°C deviation tolerance) and pH regulation during salt formation (±0.05 units). Additionally, the sodium hydroxide addition rate during neutralization must not exceed 2 mL/min per liter of reaction volume to prevent local overheating and degradation. Process Analytical Technology (PAT) tools such as in-line FTIR and UV/Vis spectrophotometers enable real-time monitoring of imine formation and salt conversion, triggering automated adjustments when deviations exceed preset limits [1] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: